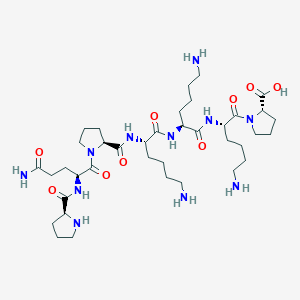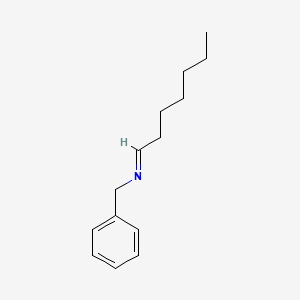![molecular formula C14H21NO3 B14242153 4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid CAS No. 402726-71-0](/img/structure/B14242153.png)
4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that combines an octahydronaphthalene moiety with an amino group and a butenoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid typically involves multiple steps. One common route starts with the preparation of octahydronaphthalen-4a-ol, which is then converted into the corresponding amine. This amine is subsequently reacted with a suitable butenoic acid derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Octahydronaphthalen-4a-ol
- Octahydro-4a(2H)-naphthalenol
- trans-9-Decalol
Uniqueness
4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.
Properties
CAS No. |
402726-71-0 |
|---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4-(2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H21NO3/c16-12(7-8-13(17)18)15-14-9-3-1-5-11(14)6-2-4-10-14/h7-8,11H,1-6,9-10H2,(H,15,16)(H,17,18) |
InChI Key |
UUUIFCOFEAPYEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCCC2C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)

![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)

![3-{[3,5-Bis(trifluoromethyl)phenyl]methoxy}pyridine](/img/structure/B14242103.png)

![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)
![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)


![3-{(E)-[(Furan-2-yl)methylidene]amino}aniline](/img/structure/B14242127.png)

